(4'S)-6-Bromo-1'-(tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid
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Overview
Description
(4’S)-6-Bromo-1’-(tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylic acid is a complex organic compound characterized by its spirocyclic structure. This compound is notable for its bromine atom and tert-butoxycarbonyl (Boc) protecting group, which are significant in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for introducing the tert-butoxycarbonyl group is through the use of flow microreactor systems, which offer a more efficient and sustainable process compared to traditional batch methods . The bromination step can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistency and efficiency. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4’S)-6-Bromo-1’-(tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Deprotected Amines: Removal of the Boc group yields the free amine.
Scientific Research Applications
(4’S)-6-Bromo-1’-(tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4’S)-6-Bromo-1’-(tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can interact with various biological targets, potentially inhibiting or activating specific pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(4’S)-6-Bromo-1’-(tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylic acid is unique due to its spirocyclic structure and the presence of both a bromine atom and a Boc protecting group. This combination of features makes it particularly useful in synthetic chemistry and potential pharmaceutical applications.
Properties
CAS No. |
1957130-63-0 |
---|---|
Molecular Formula |
C19H24BrNO4 |
Molecular Weight |
410.3 g/mol |
IUPAC Name |
(3'S)-7-bromo-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2,3-dihydro-1H-naphthalene-4,4'-pyrrolidine]-3'-carboxylic acid |
InChI |
InChI=1S/C19H24BrNO4/c1-18(2,3)25-17(24)21-10-15(16(22)23)19(11-21)8-4-5-12-9-13(20)6-7-14(12)19/h6-7,9,15H,4-5,8,10-11H2,1-3H3,(H,22,23)/t15-,19?/m0/s1 |
InChI Key |
DDKYIDFNFCPYSU-FUKCDUGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C2(C1)CCCC3=C2C=CC(=C3)Br)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CCCC3=C2C=CC(=C3)Br)C(=O)O |
Origin of Product |
United States |
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